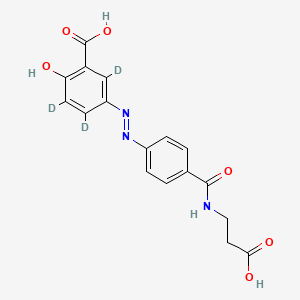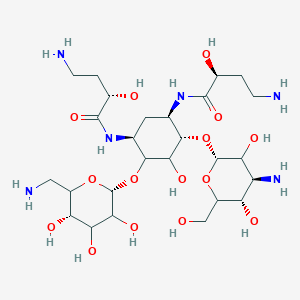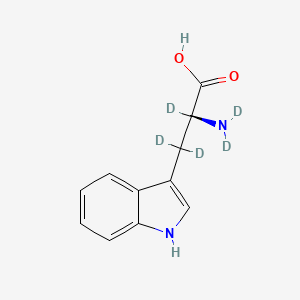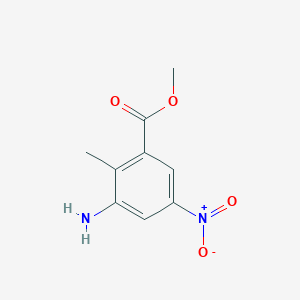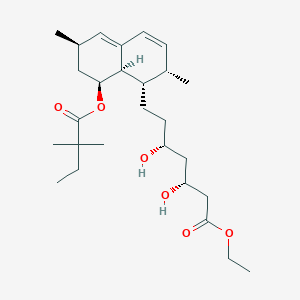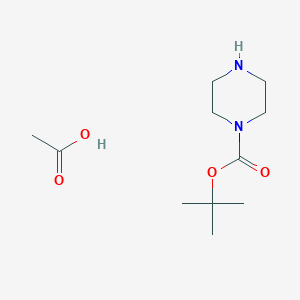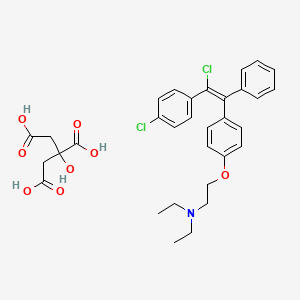
Methyl (R)-N-boc-3-phenyl-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-N-boc-3-phenyl-beta-alaninate is an organic compound that belongs to the class of beta-alanine derivatives It is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl group attached to the beta-alanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-N-boc-3-phenyl-beta-alaninate typically involves the following steps:
Protection of the Amino Group: The amino group of beta-alanine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting beta-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Methyl Ester: The carboxylic acid group of the protected beta-alanine is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the protected methyl ester with a phenyl halide (e.g., bromobenzene) in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of Methyl ®-N-boc-3-phenyl-beta-alaninate follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of automated synthesis platforms and high-throughput screening can also facilitate large-scale production.
Types of Reactions:
Oxidation: Methyl ®-N-boc-3-phenyl-beta-alaninate can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted beta-alanine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ®-N-boc-3-phenyl-beta-alaninate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl ®-N-boc-3-phenyl-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group and the phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active beta-alanine derivative, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl ®-N-boc-3-phenyl-alpha-alaninate: Similar structure but with the phenyl group attached to the alpha position.
Methyl ®-N-boc-3-phenyl-gamma-alaninate: Similar structure but with the phenyl group attached to the gamma position.
Methyl ®-N-boc-3-phenyl-beta-alanine: The ester group is replaced with a carboxylic acid group.
Uniqueness: Methyl ®-N-boc-3-phenyl-beta-alaninate is unique due to its specific structural features, such as the Boc-protected amino group and the phenyl group at the beta position. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQYRBSHPIUCTQ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B1146670.png)
